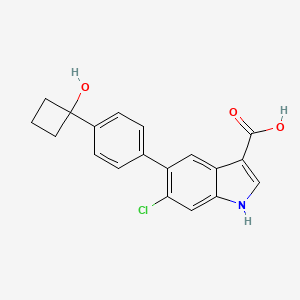

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

概要

説明

PF-06409577は、アデノシン一リン酸活性化プロテインキナーゼ(AMPK)β1アイソフォームの強力で選択的な活性化剤です。 非アルコール性脂肪性肝疾患(NAFLD)、アテローム性動脈硬化症、糖尿病性腎症など、さまざまな代謝性疾患における潜在的な治療用途が研究されています .

準備方法

PF-06409577は、5-ブロモ-6-クロロ-インドールから始まる一連の化学反応によって合成されます最終生成物は、精製および結晶化プロセスによって得られます .

化学反応の分析

PF-06409577は、以下を含むさまざまな化学反応を起こします。

酸化: 酸化されて、さまざまな代謝物を形成することができます。

還元: 還元反応によって、その官能基が修飾される可能性があります。

置換: インドール環またはフェニル環で置換反応が起こる可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応用触媒が含まれます。 .

科学研究アプリケーション

PF-06409577は、科学研究アプリケーションに関して広く研究されています。

化学: AMPKの活性化とその下流効果を研究するためのツール化合物として使用されます。

生物学: マクロファージでAMPKを活性化することが示されており、炎症とコレステロール合成の抑制につながります.

医学: PF-06409577は、NAFLD、アテローム性動脈硬化症、糖尿病性腎症などの代謝性疾患の治療に潜在的な治療用途があります

科学的研究の応用

Biochemical Properties

PF-06409577 is recognized primarily as a selective activator of adenosine monophosphate-activated protein kinase (AMPK), specifically targeting β1-containing isoforms. Its activation of AMPK has been linked to several physiological effects:

- Mechanism of Action : The compound exhibits an EC50 value of approximately 7 nM for activating AMPK in vitro, indicating a high potency for this target .

- Pharmacokinetics : It has demonstrated favorable pharmacokinetic properties, including oral bioavailability and effective tissue distribution .

Metabolic Disorders

PF-06409577 has shown promise in the management of metabolic disorders such as diabetes and obesity:

- Diabetic Nephropathy : In studies involving ZSF1 obese rat models, PF-06409577 reduced urinary albumin levels and improved renal function when administered at doses of 100 mg/kg . This suggests its potential as a therapeutic agent for diabetic nephropathy.

Antiviral Activity

Recent research indicates that PF-06409577 may have antiviral properties:

- Flavivirus Inhibition : The compound has been evaluated for its effects against West Nile Virus (WNV), Zika Virus (ZIKV), and Dengue Virus (DENV). Its activation of AMPK appears to modulate host cell lipid metabolism, which is crucial for viral replication . This positions PF-06409577 as a candidate for host-directed antiviral therapies.

Neuroprotection

The compound's neuroprotective potential is being explored in the context of neurodegenerative diseases:

- Oxidative Stress Protection : PF-06409577 has been noted to protect retinal pigment epithelium cells from UV radiation-induced damage by activating AMPK signaling pathways . This neuroprotective effect may extend to other neurodegenerative conditions characterized by oxidative stress.

Case Studies and Research Findings

Several studies have documented the effects and applications of PF-06409577:

作用機序

PF-06409577は、AMPKβ1アイソフォームを活性化することによってその効果を発揮します。AMPKの異種性薬物および代謝物部位(ADaM)に結合し、その活性化につながります。 この活性化により、オートファジーおよび脂肪酸酸化に重要なULK1およびアセチルCoAカルボキシラーゼなどの下流基質のリン酸化が起こります . PF-06409577によるAMPKの活性化は、マクロファージにおける炎症反応とコレステロール合成も抑制します .

類似化合物の比較

PF-06409577は、AMPKβ1アイソフォームに対する高い選択性でユニークです。類似の化合物には、以下が含まれます。

A-769662: 別のAMPK活性化剤ですが、β1アイソフォームに対する選択性が低いです。

メトホルミン: 広く使用されている抗糖尿病薬で、AMPKを活性化しますが、異なるメカニズムを介して活性化します。

類似化合物との比較

PF-06409577 is unique in its high selectivity for the AMPK β1 isoform. Similar compounds include:

A-769662: Another AMPK activator, but with less selectivity for the β1 isoform.

Metformin: A widely used antidiabetic drug that activates AMPK, but through a different mechanism.

AICAR: An AMPK activator that is less selective and has broader effects on different AMPK isoforms. PF-06409577’s uniqueness lies in its high selectivity and potency for the AMPK β1 isoform, making it a valuable tool for studying the specific effects of AMPK activation.

生物活性

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid, also known as PF-06409577, is a synthetic compound that has garnered attention due to its biological activity, particularly its role as a selective substrate for glucuronidation by the enzyme UGT1A1 and its activation of adenosine monophosphate-activated protein kinase (AMPK). This article delves into the biological properties of this compound, including its metabolic pathways, pharmacodynamics, and potential therapeutic applications.

- Molecular Formula : C19H16ClNO3

- Molecular Weight : 341.79 g/mol

- CAS Number : 1467057-23-3

Metabolic Pathways

PF-06409577 undergoes significant metabolism primarily through glucuronidation. Studies have shown that this compound is selectively converted to an acyl glucuronide metabolite (M1) by the enzyme UGT1A1. The conversion process exhibits a high degree of selectivity compared to β-estradiol, a known probe substrate for UGT1A1. The Michaelis-Menten kinetics for the formation of M1 from PF-06409577 indicate a value ranging from 131 to 212 μM and a between 107 and 3834 pmol/min/mg in various human tissues, including liver and intestine .

Activation of AMPK

PF-06409577 has been identified as a direct activator of AMPK, specifically the β1-containing isoforms. Activation of AMPK plays a crucial role in cellular energy homeostasis and has implications in metabolic disorders such as obesity and type 2 diabetes. The compound’s ability to activate AMPK suggests potential therapeutic applications in metabolic syndrome management .

Selective Substrate for UGT1A1

The compound's selective substrate nature for UGT1A1 highlights its utility in pharmacokinetic studies. The relative activity factors (RAF) for PF-06409577 were comparable to those of β-estradiol, indicating that it can serve as a reliable probe for assessing UGT1A1-mediated glucuronidation in drug development contexts .

Study on Glucuronidation

In a detailed study assessing the glucuronidation of PF-06409577, researchers utilized a panel of 13 human recombinant UGT enzymes. The findings confirmed that UGT1A1 was predominantly responsible for converting PF-06409577 to M1. This study provides insights into the pharmacokinetic profiles of drugs metabolized by UGT enzymes, enhancing understanding in drug discovery and development processes .

AMPK Activation Studies

Further investigations into the activation of AMPK by PF-06409577 demonstrated significant increases in AMPK phosphorylation levels in cellular models. These findings support the hypothesis that PF-06409577 could be beneficial in treating conditions associated with impaired energy metabolism .

Summary Table of Biological Activity

| Biological Activity | Details |

|---|---|

| AMPK Activation | Direct activator; enhances cellular energy metabolism |

| UGT Enzyme Interaction | Highly selective substrate for UGT1A1; significant glucuronidation observed |

| Metabolic Kinetics | : 131–212 μM; : 107–3834 pmol/min/mg |

特性

IUPAC Name |

6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQXLWCFSUSXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467057-23-3 | |

| Record name | PF-06409577 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06409577 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。